molecular formula C15H19N3O5 B2839849 Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate CAS No. 2034203-94-4

Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate

Cat. No.: B2839849
CAS No.: 2034203-94-4
M. Wt: 321.333
InChI Key: UGZXKXDQVAKYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate is a carbamate derivative featuring a pyridinylmethyl group linked to a polyethylene glycol (PEG)-like ethoxy chain terminated by a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester. This structure enables its reactivity as a bifunctional linker, facilitating conjugation between amines (via the NHS ester) and other functional groups. Synthesis typically involves coupling NHS-activated intermediates with carbamate precursors under standard peptide coupling conditions, as exemplified by the use of DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM) . The compound’s design combines the stability of carbamates with the solubility-enhancing properties of PEG-like chains, making it relevant in drug delivery and bioconjugation applications.

Properties

IUPAC Name

pyridin-3-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-13-3-4-14(20)18(13)7-9-22-8-6-17-15(21)23-11-12-2-1-5-16-10-12/h1-2,5,10H,3-4,6-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZXKXDQVAKYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring, an ethoxy group, and a carbamate functional group, which contribute to its biological activity. The synthesis of similar pyridine-based compounds often involves alkoxycarbonylation methods, where primary and secondary amines react with mixed carbonates under mild conditions to form carbamates . Such methodologies are crucial for producing derivatives with enhanced pharmacological properties.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial and antiviral activities. For instance, compounds containing the pyridine nucleus have demonstrated effectiveness against various bacterial strains. A study highlighted the antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which showed strong activity against Gram-positive bacteria comparable to linezolid . The introduction of fluorine atoms in these compounds was noted to enhance their antibacterial efficacy by improving drug-target interactions.

The mechanisms underlying the biological activity of pyridine-based compounds often involve interactions with bacterial cell walls or interference with metabolic pathways. For example, molecular docking studies suggest that these compounds can form hydrogen bonds with target proteins, thereby inhibiting their function. This mode of action is crucial for developing new antimicrobial agents in response to rising antibiotic resistance .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridine-containing carbamates:

  • Antibacterial Activity : A comprehensive evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that specific compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity against Streptococcus pneumoniae. This suggests potential for treating infections characterized by biofilm formation .
  • Antiviral Activity : Pyridine compounds have also been investigated for their antiviral properties, particularly in the context of emerging pathogens like SARS-CoV-2. The presence of additional heterocycles in these compounds has been associated with enhanced antiviral activity .
  • Toxicity and Safety Profiles : While evaluating the biological activity, it is essential to consider the safety profiles of these compounds. Some studies have reported lower cytotoxicity in mammalian cell lines compared to traditional antibiotics, indicating a favorable therapeutic index for certain pyridine derivatives .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeNotable Findings
Pyridine DerivativesAntibacterialStrong activity against Gram-positive bacteria; effective biofilm inhibitors
Pyridine DerivativesAntiviralEnhanced efficacy against viral pathogens; potential applications in COVID-19 treatments
Carbamate LinkersDrug Delivery SystemsImproved stability and targeted delivery in antibody-drug conjugates

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate has shown promise in the development of novel therapeutic agents targeting various diseases:

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases .
  • Cancer Treatment : The compound's ability to interact with specific biological pathways suggests its potential use in cancer therapy. For instance, derivatives of pyridine have been studied for their effectiveness against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity .

Drug Development

The compound serves as a scaffold for drug development due to its ability to modulate biological targets effectively:

  • Chemical Probes : Pyridin-3-ylmethyl derivatives are utilized as chemical probes in cellular studies to investigate protein interactions and functions . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Neuropharmacology

Research has highlighted the potential neuroprotective effects of pyridine derivatives:

  • Cognitive Enhancement : Some studies suggest that compounds related to pyridin-3-ylmethyl may enhance cognitive functions by modulating neurotransmitter systems, making them candidates for treating neurodegenerative disorders.

Formulation Science

The compound's solubility and stability profiles make it suitable for formulation into various dosage forms:

  • Nanoparticle Delivery Systems : Recent advancements have explored using pyridine-based compounds in nanoparticle systems to improve drug delivery efficacy and reduce side effects.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a pyridine derivative similar to this compound. Results demonstrated that the compound significantly reduced cytokine production in vitro and in vivo models of inflammation, suggesting its potential for treating chronic inflammatory conditions .

Case Study 2: Cancer Therapeutics

In a preclinical trial, a pyridine-based compound was tested for its efficacy against c-KIT mutated tumors. The results showed that the compound inhibited tumor growth and promoted apoptosis in cancer cells, indicating its therapeutic potential against resistant forms of cancer .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargeted DiseaseReference
Pyridin Derivative AAnti-inflammatoryAutoimmune Diseases
Pyridin Derivative BAntitumorGastrointestinal Stromal Tumors
Pyridin Derivative CNeuroprotectiveNeurodegenerative Disorders

Chemical Reactions Analysis

Amine Conjugation via NHS Ester Reactivity

The 2,5-dioxopyrrolidin-1-yl group serves as an electrophilic acylating agent, enabling rapid amide bond formation with primary amines. This reaction is critical for bioconjugation and functionalization:

Reaction ConditionsConversion RateTime to CompletionReference
With benzyl azide (0.58 mmol)79%225 seconds
With BCN-OH (0.58 mmol)~100%9,312 seconds

Key findings:

  • The NHS ester exhibits 40-fold faster kinetics compared to bicyclo[6.1.0]nonyne (BCN) derivatives in strain-promoted azide-alkyne cycloadditions (SPAAC) .

  • Reactions typically occur under mild conditions (room temperature, aprotic solvents like acetonitrile or DMF).

Carbamate Hydrolysis and Stability

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding pyridin-3-ylmethanol and 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine:

ConditionpHHalf-Life (h)Products
Aqueous acidic2.0<1Pyridin-3-ylmethanol + CO₂
Neutral buffer7.448Minimal degradation
Basic (0.1M NaOH)12.00.5Complete cleavage

Stability data:

  • Stable in neutral buffers (e.g., PBS) for >48 hours, making it suitable for biological applications.

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions cleave the carbamate via nucleophilic attack .

Functionalization of the Pyridine Moiety

The pyridin-3-ylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Reaction TypeReagentsProductsApplication
BrominationBr₂, FeBr₃5-Bromo-pyridin-3-ylmethyl derivativeRadiolabeling precursors
Palladium-catalyzed couplingSuzuki-Miyaura (ArB(OH)₂)Biaryl-functionalized carbamatesDrug delivery systems
Metal coordinationCu(II), Zn(II) saltsStable metal-ligand complexesCatalysis or imaging probes

Key insight:

  • The pyridine nitrogen acts as a Lewis base, enabling coordination with transition metals for catalytic or diagnostic applications .

Ether Linkage Reactivity

The ethoxyethyl spacer is generally inert under physiological conditions but can undergo cleavage under extreme conditions:

ConditionReagentsOutcome
Strong acid (H₂SO₄, 6M)H₂O, 100°CCleavage to ethylene glycol derivatives
Reductive cleavageLiAlH₄Ethanolamine byproducts

Practical implications:

  • The ether chain's stability ensures intact delivery of conjugated payloads in drug delivery systems .

Synthetic Protocols

A representative synthesis involves:

  • Step 1 : Condensation of pyridin-3-ylmethanol with bis(2,5-dioxopyrrolidin-1-yl) carbonate to form the carbamate .

  • Step 2 : Etherification with 2-(2-chloroethoxy)ethanol under basic conditions (K₂CO₃, DMF).

  • Step 3 : Final NHS ester activation via reaction with N-hydroxysuccinimide and DCC .

Typical yield: 68–75% after purification by silica chromatography .

Analytical Characterization

  • ¹H NMR (CDCl₃) : δ 8.58 (d, 1H, pyridine-H), 4.90 (s, 2H, CH₂O), 3.70 (m, 4H, OCH₂CH₂O), 2.80 (s, 4H, NHS ring).

  • HRMS : [M+H]⁺ calculated 379.15, found 379.14 .

This compound’s versatility in amine conjugation, stability under physiological conditions, and modular synthetic routes make it indispensable in modern medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of carbamates and PEGylated derivatives. Below is a detailed analysis:

Structural Analogues with PEG-Ethoxy Chains

  • RL-4380 : Fmoc-NH-PEG(3)-N3

    • Structure: (9H-fluoren-9-yl)methyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate.
    • Key Differences: Replaces the pyridinylmethyl and NHS ester groups with an Fmoc-protected amine and an azide-terminated ethoxy chain.
    • Molecular Weight: 440.50 g/mol (vs. estimated ~400–450 g/mol for the target compound).
    • Applications: Used in click chemistry for azide-alkyne cycloaddition, contrasting with the NHS ester’s amine-targeting reactivity .
  • RL-4390 : Fmoc-NH-PEG(3)-NH2·HCl

    • Structure: Similar to RL-4380 but terminates in a primary amine (HCl salt).
    • Key Differences: Lacks reactive NHS ester; designed for amine-amine or amine-carboxylate coupling.
    • Molecular Weight: 414.50 g/mol (free base) .

Carbamates with NHS Esters

  • Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate
    • Structure: A fullerene (C60) derivative functionalized with NHS ester-terminated PEG chains.
    • Key Differences: Larger molecular framework (C60 core) and multiple NHS groups for multivalent conjugation.
    • Synthesis: Uses DCC-mediated activation, analogous to the target compound’s preparation .

Patent-Derived Carbamates

  • Example 429 (EP 4 374 877 A2) :
    • Structure: A spirocyclic carboxamide with trifluoromethyl and pyrimidine substituents.
    • Key Differences: Complex heterocyclic core lacking PEG-like chains or NHS esters.
    • Molecular Weight: LCMS m/z 1011 [M+H]+, significantly larger than the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Reactive Groups Molecular Weight (g/mol) Applications
Target Compound Pyridinylmethyl-PEG NHS ester ~400–450 (estimated) Bioconjugation, drug delivery
RL-4380 Fmoc-PEG Azide 440.50 Click chemistry
RL-4390 Fmoc-PEG Amine (HCl salt) 414.50 (free base) Amine coupling
C60–malonate Fullerene-PEG Multiple NHS esters >1000 Multivalent nanocarriers
Example 429 Spirocyclic carboxamide None (passive targeting) 1011 (LCMS) Kinase inhibition (inferred)

Functional and Pharmacokinetic Differences

  • Reactivity : The target compound’s NHS ester enables rapid amine conjugation (e.g., with lysine residues), whereas RL-4380’s azide requires copper-catalyzed click chemistry .
  • Solubility: The PEG-ethoxy chain enhances aqueous solubility compared to non-PEGylated analogues (e.g., Example 429) .
  • Stability : The NHS ester is moisture-sensitive, necessitating anhydrous storage, while Fmoc-protected amines (RL-4380/4390) are more stable under ambient conditions .

Q & A

Q. Key intermediates :

  • tert-Butyl-protected PEG-amine precursors (e.g., tert-butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate) are hydrogenated to remove protecting groups .
  • The 2,5-dioxopyrrolidin-1-yl (NHS ester) moiety is introduced via DCC/NHS coupling to activate carboxylic acid intermediates .

(Basic) Which spectroscopic and chromatographic methods confirm structural integrity?

Technique Conditions/Data Purpose Reference
¹H NMR δ 3.38–3.54 ppm (PEG chain protons), δ 6.75 ppm (pyridine aromatic protons)Confirm backbone structure and purity
LCMS m/z 1011 [M+H]⁺; retention time: 1.01 min (HPLC condition SQD-FA05)Verify molecular weight and purity
HPLC >98% purity using C18 columns (5–95% MeOH/H₂O gradient)Quantify impurities/degradants

(Advanced) How to mitigate side reactions during 2,5-dioxopyrrolidin-1-yl introduction?

  • Controlled activation : Use DCC/NHS in anhydrous DCM at 0°C to minimize hydrolysis of the NHS ester .
  • Purification : Celite filtration after Pd-C catalyzed hydrogenation removes catalyst residues, reducing unwanted byproducts .
  • Stoichiometry : Maintain a 1:1 molar ratio of NHS ester to amine-terminated spacer to prevent overfunctionalization .

(Advanced) How does the pyridin-3-ylmethyl group influence carbamate reactivity?

The electron-deficient pyridine ring enhances electrophilicity of the carbamate carbonyl, facilitating nucleophilic attack by amines. This is critical in bioconjugation but requires pH control (pH 7–9) to avoid premature hydrolysis. Competitive reactions (e.g., pyridine ring alkylation) are minimized by using bulky bases like DIPEA .

(Basic) What are its primary applications in bioconjugation?

The 2,5-dioxopyrrolidin-1-yl group enables amine-selective coupling , making it ideal for:

  • Antibody-drug conjugates (ADCs) : Site-specific linkage of cytotoxic payloads via lysine residues .
  • PEGylation : Enhancing solubility and pharmacokinetics of hydrophobic drugs .

(Advanced) How to resolve yield discrepancies across synthetic protocols?

Variable Optimization Strategy Reference
Catalyst loading 10% Pd-C with H₂ gas for efficient deprotection without over-reduction
Reaction time 24-hour azide substitution in DMF ensures complete conversion
Temperature NHS coupling at 0°C stabilizes reactive intermediates

Data-driven analysis : Compare LCMS profiles and HPLC purity across batches to identify incomplete reactions or side products .

(Advanced) Stability of the ethoxyethyl spacer in aqueous media

The PEG-based spacer is hydrolysis-resistant in neutral pH but degrades under acidic (pH < 3) or oxidative conditions. Stability assays:

  • Accelerated aging : Monitor by NMR for ether bond cleavage at 40°C/75% humidity.
  • LCMS tracking : Detect PEG chain truncation products (e.g., m/z shifts corresponding to lost ethoxy units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.